molecular formula C₂₇H₃₈N₂O₃ B1663838 Veledimex S enantiomer CAS No. 1093131-03-3

Veledimex S enantiomer

Numéro de catalogue B1663838
Numéro CAS: 1093131-03-3
Poids moléculaire: 438.6 g/mol
Clé InChI: LZWZPGLVHLSWQX-DEOSSOPVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Veledimex S enantiomer is the S enantiomer of veledimex . Veledimex is an oral activator ligand for a proprietary gene therapy promoter system and a moderate inhibitor of CYP3A4/5 .

Applications De Recherche Scientifique

Gene Delivery and Immunotherapy

Veledimex, as part of the RheoSwitch Therapeutic System (RTS), is integral in gene delivery platform technologies for immunotherapy. In studies focusing on glioma therapy, veledimex controls the expression of interleukin-12 (IL-12) when used with Ad-RTS-IL-12, administered intratumorally. This regulated expression has shown effectiveness in glioma treatment, demonstrating a dose-related increase in IL-12 mRNA and protein, correlating with local immune and antitumor responses (Barrett et al., 2018).

Pharmacokinetics in Healthy Human Subjects

A study conducted by Cai et al. (2017) on the pharmacokinetics of veledimex in healthy human subjects revealed that plasma exposure to veledimex increased with dose after both single and multiple administrations. The study noted minimal plasma accumulation after repeated daily administration for two weeks, reaching steady-state plasma levels after five daily doses. This pharmacokinetic profile supports the potential for once-daily dosing of veledimex (Cai et al., 2017).

Secondary Pharmaceutical Patents

In the context of secondary pharmaceutical patents, enantiomer patents, including those related to veledimex, play a critical role. Agranat and Marom (2020) discuss the importance of these patents in modern pharmaceutical research, defending the strategy of secondary pharmaceutical patents (SPPs) against criticisms like 'evergreening'. They highlight that most enantiomer patents have been challenged but validated in courts worldwide, emphasizing the non-obviousness of these patents due to unexpected results (Agranat & Marom, 2020).

Chiral Catalysts in Chemical Research

Chiral catalysts, which include enantiomers like veledimex, are pivotal in synthesizing chiral compounds selectively. Yoon and Jacobsen (2003) describe how different enantiomers of a biomolecule can exhibit dramatically different biological activities, leading to the development of synthetic small-molecule catalysts that mimic natural enzymes in achieving high selectivity (Yoon & Jacobsen, 2003).

Mécanisme D'action

Veledimex S enantiomer acts as an oral activator ligand for a proprietary gene therapy promoter system, and a moderate inhibitor of and substrate for CYP3A4/5 .

Safety and Hazards

The safety data sheet for Veledimex S enantiomer provides important information about its potential hazards, handling instructions, and first aid measures . For detailed safety information, it’s recommended to refer to this document.

Propriétés

IUPAC Name

N'-(3,5-dimethylbenzoyl)-N'-[(3S)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZPGLVHLSWQX-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114776
Record name 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[(1S)-1-(1,1-dimethylethyl)butyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veledimex S enantiomer

CAS RN

1093131-03-3
Record name 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[(1S)-1-(1,1-dimethylethyl)butyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093131-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[(1S)-1-(1,1-dimethylethyl)butyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Veledimex S enantiomer
Reactant of Route 2
Reactant of Route 2
Veledimex S enantiomer
Reactant of Route 3
Reactant of Route 3
Veledimex S enantiomer
Reactant of Route 4
Reactant of Route 4
Veledimex S enantiomer
Reactant of Route 5
Reactant of Route 5
Veledimex S enantiomer
Reactant of Route 6
Veledimex S enantiomer

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.